Chemical Structure, Properties, and Pharmacological Applications of 3,5-Dichloro-N-hydroxybenzamide
Chemical Structure, Properties, and Pharmacological Applications of 3,5-Dichloro-N-hydroxybenzamide
Executive Summary
3,5-Dichloro-N-hydroxybenzamide (CAS: 18540-38-0)[1], also referred to as 3,5-dichlorobenzohydroxamic acid, is a highly specialized pharmacophore and supramolecular building block. Characterized by a di-halogenated aromatic ring coupled to a hydroxamic acid moiety, this compound serves a dual purpose in modern drug discovery: it acts as a potent bidentate chelator for metalloenzymes and functions as an allosteric modulator for G-protein-coupled receptors (GPCRs). This technical guide deconstructs the structural biology, physicochemical properties, and validated synthetic methodologies of 3,5-dichloro-N-hydroxybenzamide, providing drug development professionals with a self-validating framework for its application.
Chemical Identity and Structural Biology
The pharmacological efficacy of 3,5-dichloro-N-hydroxybenzamide is deeply rooted in its distinct structural geometry. The hydroxamic acid group (-CO-NH-OH) is a well-documented zinc-binding group (ZBG), while the 3,5-dichloro substitution on the benzene ring provides critical lipophilic bulk necessary for deep-pocket enzyme penetration.
Quantitative Physicochemical Profile
To facilitate structural-activity relationship (SAR) modeling, the core quantitative data for 3,5-dichloro-N-hydroxybenzamide is summarized below:
| Property | Value / Description |
| Chemical Name | 3,5-Dichloro-N-hydroxybenzamide |
| CAS Number | 18540-38-0[1] |
| Molecular Formula | C₇H₅Cl₂NO₂[1] |
| Molecular Weight | 206.03 g/mol [1] |
| Purity Standard | ≥95% (Commercial grade)[1] |
| Key Functional Groups | Hydroxamate (-CO-NH-OH), Aryl Chlorides (-Cl) |
| Supramolecular Bonding | 2D networks via N—H⋯O and O—H⋯O interactions[2] |
Supramolecular Aggregation and Crystallography
In solid-state crystallography, halogenated benzohydroxamic acids exhibit unique conformational behavior. The dihedral angle between the mean planes of the benzene ring and the hydroxamic acid group dictates the molecule's ability to fit into enzymatic active sites. Furthermore, the molecules link via extensive O—H⋯N/O and N—H⋯O/Cl hydrogen bonds, forming highly stable two-dimensional layers[3]. This supramolecular aggregation is critical for understanding the drug's solubility profile and its solid-state stability during formulation.
Mechanisms of Action: Chelation & Allosteric Modulation
The dual-action nature of 3,5-dichloro-N-hydroxybenzamide is dictated by its two distinct structural domains: the functional hydroxamate moiety and the hydrophobic aryl ring.
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Metalloenzyme Chelation: Hydroxamic acids are premier iron and zinc chelators[2]. In the active site of metalloenzymes (such as Histone Deacetylases or Urease), the deprotonated hydroxamate oxygen and the carbonyl oxygen form a stable bidentate coordination complex with the catalytic metal ion (Zn²⁺ or Ni²⁺), effectively neutralizing the enzyme's charge transfer capabilities.
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Allosteric Receptor Inhibition: In the context of Endothelin-1 (ET-1) binding to ETA receptors, the substitution of the aromatic ring with halogens dramatically improves inhibitory activity. The rank order of potency for halogens in this series is Br > Cl > F, indicating that bulky groups at positions 3 and 5 are strictly required to induce the necessary allosteric conformational shift in the receptor.
Fig 1: Logical relationship of 3,5-dichloro-N-hydroxybenzamide domains in enzyme inhibition.
Synthetic Methodology: The Mixed Anhydride Route
Direct amidation of 3,5-dichlorobenzoic acid with hydroxylamine is thermodynamically unfavorable and prone to side reactions (e.g., Lossen rearrangement). To achieve high yields, an optimized mixed anhydride activation strategy is employed.
Fig 2: Step-by-step synthesis workflow utilizing the mixed anhydride activation method.
Self-Validating Synthesis Protocol
Step 1: Carboxylic Acid Activation
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Procedure: Dissolve 7.85 mmol of 3,5-dichlorobenzoic acid in 20 mL of anhydrous diethyl ether (Et₂O) and cool to 0 °C. Add 10.2 mmol of N-methylmorpholine (NMM) dropwise, followed by 9.42 mmol of ethyl chloroformate. Stir for 30 minutes.
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Causality: NMM acts as a non-nucleophilic base, deprotonating the acid without competing for the electrophile. Ethyl chloroformate reacts with the resulting carboxylate to form a highly reactive mixed anhydride. The 0 °C environment prevents the thermal decomposition of this unstable intermediate.
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Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The mixed anhydride will appear as a distinct, less polar spot compared to the starting acid.
Step 2: Hydroxylaminolysis
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Procedure: In a separate flask, dissolve 11.78 mmol of hydroxylamine hydrochloride (NH₂OH·HCl) in 10 mL of methanol. Neutralize with 11.78 mmol of KOH in methanol. Filter the precipitated KCl. Add the free hydroxylamine solution dropwise to the mixed anhydride at 0 °C. Warm to room temperature and stir for 3 hours.
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Causality: KOH liberates the nucleophilic free hydroxylamine. The nitrogen of the hydroxylamine attacks the carbonyl carbon of the mixed anhydride, displacing the ethyl carbonate leaving group (which safely decomposes into CO₂ and ethanol), yielding the target hydroxamic acid.
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Validation Checkpoint: Perform a rapid Ferric Chloride (FeCl₃) test on a crude aliquot. A deep purple/red color confirms the successful formation of the hydroxamate moiety.
Step 3: Purification
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Procedure: Evaporate the solvent, redissolve in ethyl acetate, and wash sequentially with 1M HCl and brine. Dry over Na₂SO₄ and recrystallize.
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Causality: The acidic wash selectively protonates and removes unreacted NMM and residual hydroxylamine, ensuring high purity of the final product.
Experimental Protocols: Metalloenzyme Inhibition Assay
To validate the biological efficacy of the synthesized 3,5-dichloro-N-hydroxybenzamide, an in vitro enzymatic assay must be conducted. This protocol is designed for zinc-dependent metalloenzymes (e.g., HDACs).
Step-by-Step Assay Workflow:
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Enzyme Preparation: Incubate the target metalloenzyme in HEPES buffer (pH 7.4) supplemented with Zn²⁺.
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Causality: Proper buffering and cofactor saturation ensure that baseline enzymatic activity is strictly dependent on the inhibitor concentration, eliminating false positives caused by metal depletion.
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Inhibitor Titration: Prepare a serial dilution of 3,5-dichloro-N-hydroxybenzamide in DMSO (0.1 µM to 100 µM). Add to the enzyme solution and pre-incubate for 30 minutes at 37 °C.
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Causality: Pre-incubation allows the lipophilic 3,5-dichloro aryl ring to navigate the hydrophobic pocket, granting the hydroxamate moiety time to establish stable bidentate coordination with the active-site metal ion.
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Kinetic Measurement: Add a fluorogenic substrate and measure the rate of product formation using a microplate reader (Ex/Em wavelengths specific to the substrate).
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Validation Checkpoint: Include a positive control (e.g., Suberoylanilide hydroxamic acid, SAHA) and a vehicle control (DMSO). Calculate the IC₅₀ using non-linear regression. If the vehicle control exhibits >5% inhibition, the DMSO concentration must be reduced to prevent solvent-induced protein denaturation.
Conclusion
3,5-Dichloro-N-hydroxybenzamide represents a highly optimized intersection of supramolecular chemistry and targeted pharmacology. By leveraging the lipophilicity of its halogenated ring and the chelating power of its hydroxamate group, it serves as a robust template for designing next-generation metalloenzyme inhibitors and allosteric GPCR modulators. Strict adherence to the mixed anhydride synthetic route and self-validating assay protocols ensures reproducibility and high-fidelity data in preclinical drug development.
